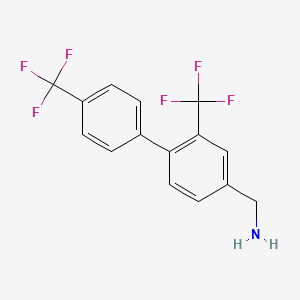

C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine

Description

C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine is a biphenyl derivative featuring a methylamine group at the 4-position of the biphenyl core and two trifluoromethyl (-CF₃) substituents at the 2- and 4'-positions. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Synthetic routes for analogous biphenyl-methylamine derivatives often employ Suzuki-Miyaura cross-coupling reactions to construct the biphenyl scaffold, followed by functionalization of the methylamine group. For example, describes the synthesis of (biphenyl-4-yl)methylamine derivatives using arylboronic acids and 4-bromobenzylamine, achieving ≥95% purity via TLC, NMR, and elemental analysis . Similar methodologies are likely applicable to the target compound, though the steric hindrance from the 2,4'-bis(trifluoromethyl) substituents may necessitate optimized reaction conditions.

Properties

IUPAC Name |

[3-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6N/c16-14(17,18)11-4-2-10(3-5-11)12-6-1-9(8-22)7-13(12)15(19,20)21/h1-7H,8,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZVUGBZVPHSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)CN)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine typically involves multiple steps. One common method includes the following steps:

Hydroxymethylation Reaction: This step involves the reaction of methyl acrylonitrile with 4,4’-diaminobiphenyl to form an intermediate product.

Trifluoromethylation Reaction: The intermediate product is then subjected to trifluoromethylation to introduce the trifluoromethyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the biphenyl structure.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of C-(2,4’-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the structural features, synthetic methods, and inferred properties of C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine with related compounds:

Key Observations:

- Trifluoromethyl vs. Halogen Substituents : The target compound’s -CF₃ groups enhance electron-withdrawing effects compared to bromine in 4,4'-Bis(Bromomethyl)-1,1'-biphenyl. This increases stability against nucleophilic attack but reduces reactivity in cross-coupling reactions .

- This could influence binding interactions in biological targets .

Reactivity and Stability

- The -CF₃ groups stabilize the biphenyl core against oxidative degradation compared to brominated derivatives. However, the methylamine group remains susceptible to metabolic N-demethylation, a consideration for in vivo applications .

Biological Activity

C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two trifluoromethyl groups attached to a biphenyl structure, enhancing its lipophilicity and metabolic stability. The molecular formula is with a molecular weight of approximately 305.27 g/mol. The presence of trifluoromethyl groups is known to influence the compound's interaction with biological targets, potentially affecting its pharmacokinetic properties.

The mechanism of action for this compound involves:

- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl groups contribute to the compound's stability and reactivity, allowing it to engage in various biochemical processes.

- Biochemical Pathways : It may influence signaling pathways related to inflammation, cancer progression, or other disease states by acting as an inhibitor or modulator.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structural characteristics may enhance its ability to penetrate microbial membranes.

- Anti-inflammatory Properties : There are indications that this compound could exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α .

- Anticancer Effects : Some studies have explored its potential as an anticancer agent by targeting specific cancer cell lines. The trifluoromethyl groups may enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of TNF-α release | |

| Anticancer | Selective cytotoxicity against cancer cell lines |

Case Study: Anticancer Potential

A study conducted by researchers at a prominent university investigated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows favorable characteristics due to the trifluoromethyl groups which enhance metabolic stability and bioavailability. Toxicological studies are ongoing to assess its safety profile, but initial findings indicate low cytotoxicity in non-cancerous cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.